molecular formula C19H23N5O2S B1224509 1-[1-[2-(4-Methoxyphenyl)ethyl]-2,5-dimethyl-3-pyrrolyl]-2-[(1-methyl-5-tetrazolyl)thio]ethanone

1-[1-[2-(4-Methoxyphenyl)ethyl]-2,5-dimethyl-3-pyrrolyl]-2-[(1-methyl-5-tetrazolyl)thio]ethanone

Cat. No.: B1224509
M. Wt: 385.5 g/mol
InChI Key: RTWHSJKDYVQEKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-[2-(4-methoxyphenyl)ethyl]-2,5-dimethyl-3-pyrrolyl]-2-[(1-methyl-5-tetrazolyl)thio]ethanone is a member of methoxybenzenes.

Scientific Research Applications

Synthesis and Pharmacological Potential

  • The synthesis of new 1H-1-pyrrolylcarboxamides, which are structurally related to the compound , has been demonstrated through various chemical processes. These compounds, including variants of 1H-1-pyrrolylcarboxamides, have shown potential pharmacological interest due to their unique structural properties (Bijev, Prodanova, & Nankov, 2003).

Application in Conducting Polymers

  • Research on conducting polymers based on pyrrole derivatives, similar to the compound , has been conducted. These polymers have been synthesized and analyzed for their electrical conductivity and thermal stability. Such materials are valuable in the development of new electronic and optoelectronic devices (Pandule et al., 2014).

Antioxidant and Anticancer Activity

  • Studies on derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide, which share a structural similarity with the mentioned compound, have revealed significant antioxidant and anticancer activities. These derivatives have been tested against various cancer cell lines, highlighting the potential of such compounds in medical research (Tumosienė et al., 2020).

Optical and Thermal Properties

  • The synthesis and analysis of novel heterocyclic compounds structurally related to the mentioned chemical have been explored. These compounds have been characterized for their crystal structure, transparency in the visible region, and thermal stability, indicating potential applications in materials science (Shruthi et al., 2019).

Properties

Molecular Formula

C19H23N5O2S

Molecular Weight

385.5 g/mol

IUPAC Name

1-[1-[2-(4-methoxyphenyl)ethyl]-2,5-dimethylpyrrol-3-yl]-2-(1-methyltetrazol-5-yl)sulfanylethanone

InChI

InChI=1S/C19H23N5O2S/c1-13-11-17(18(25)12-27-19-20-21-22-23(19)3)14(2)24(13)10-9-15-5-7-16(26-4)8-6-15/h5-8,11H,9-10,12H2,1-4H3

InChI Key

RTWHSJKDYVQEKV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1CCC2=CC=C(C=C2)OC)C)C(=O)CSC3=NN=NN3C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[1-[2-(4-Methoxyphenyl)ethyl]-2,5-dimethyl-3-pyrrolyl]-2-[(1-methyl-5-tetrazolyl)thio]ethanone
Reactant of Route 2
Reactant of Route 2
1-[1-[2-(4-Methoxyphenyl)ethyl]-2,5-dimethyl-3-pyrrolyl]-2-[(1-methyl-5-tetrazolyl)thio]ethanone
Reactant of Route 3
1-[1-[2-(4-Methoxyphenyl)ethyl]-2,5-dimethyl-3-pyrrolyl]-2-[(1-methyl-5-tetrazolyl)thio]ethanone
Reactant of Route 4
Reactant of Route 4
1-[1-[2-(4-Methoxyphenyl)ethyl]-2,5-dimethyl-3-pyrrolyl]-2-[(1-methyl-5-tetrazolyl)thio]ethanone
Reactant of Route 5
Reactant of Route 5
1-[1-[2-(4-Methoxyphenyl)ethyl]-2,5-dimethyl-3-pyrrolyl]-2-[(1-methyl-5-tetrazolyl)thio]ethanone
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-[1-[2-(4-Methoxyphenyl)ethyl]-2,5-dimethyl-3-pyrrolyl]-2-[(1-methyl-5-tetrazolyl)thio]ethanone

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